(S)-3-(hydroxymethyl)piperazin-2-one is a chiral compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms positioned opposite each other. This compound features a hydroxymethyl group attached to the piperazine ring, enhancing its utility as an intermediate in various chemical and pharmaceutical applications. Its significance arises from its potential roles in synthesizing biologically active molecules and its applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is synthesized through established methods in organic chemistry laboratories. It is recognized for its structural uniqueness and versatility in chemical reactions.
(S)-3-(hydroxymethyl)piperazin-2-one is classified as a heterocyclic organic compound and falls under the broader category of piperazine derivatives. Its chiral nature allows it to participate in asymmetric synthesis, making it valuable in pharmaceutical development.
The synthesis of (S)-3-(hydroxymethyl)piperazin-2-one can be achieved through several methodologies:
The molecular structure of (S)-3-(hydroxymethyl)piperazin-2-one can be described using its molecular formula and its IUPAC name as (3S)-3-(hydroxymethyl)piperazin-2-one. The compound's structure includes:
| Property | Value |
|---|---|
| Molecular Weight | 130.15 g/mol |
| InChI | InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |
| InChI Key | DXVUWTCRCMXXQX-BYPYZUCNSA-N |
| Isomeric SMILES | C1CNC(=O)C@@HCO |
| Canonical SMILES | C1CNC(=O)C(N1)CO |
This structural information highlights the compound's stereochemistry and functional groups that are crucial for its reactivity and interactions in biological systems.
(S)-3-(hydroxymethyl)piperazin-2-one participates in various chemical reactions, including:
These reactions typically require specific conditions such as solvent choice, temperature control, and catalyst presence to ensure high yields and selectivity towards desired products. Understanding these parameters is essential for optimizing synthetic routes in laboratory settings .
The mechanism of action for (S)-3-(hydroxymethyl)piperazin-2-one varies depending on its application:
Physical properties of (S)-3-(hydroxymethyl)piperazin-2-one include:
Chemical properties include:
This information is crucial for handling and utilizing the compound safely in laboratory settings .
(S)-3-(hydroxymethyl)piperazin-2-one has a broad range of applications across various fields:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2